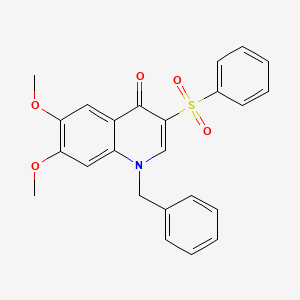![molecular formula C16H16N4O B2553853 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide CAS No. 1795441-67-6](/img/structure/B2553853.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . They have been studied for their potential in cancer therapy, particularly in cases where the FGFR signaling pathway plays a crucial role .
Synthesis Analysis
The synthesis of these compounds involves the introduction of a group that can provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This is done to form a hydrogen bond with G485, which can improve the activity of the compound .Wissenschaftliche Forschungsanwendungen
a. IGF-1R Tyrosine Kinase Inhibition: Researchers have explored the structure-activity relationship (SAR) around pyrazolo[3,4-b]pyridines and discovered novel inhibitors of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. These compounds demonstrate potent activity in both enzyme assays and cellular mechanistic studies .
b. Blood Glucose Regulation: Certain pyrazolo[3,4-b]pyridines exhibit efficacy in reducing blood glucose levels. Consequently, they hold promise for preventing and treating disorders associated with elevated plasma glucose, including type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, insulin resistance, and cardiovascular diseases .
Synthetic Methods and Substituent Diversity
The synthesis of pyrazolo[3,4-b]pyridines involves various methods, starting from preformed pyrazoles or pyridines. Researchers have investigated substituents at positions N1, C3, C4, C5, and C6. Over 300,000 structures have been described, with more than 5,500 references (including 2,400 patents) to date .
Wirkmechanismus
- The primary targets of this compound are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- The compound interacts with the ATP-binding site of FGFRs, inhibiting their kinase activity and disrupting downstream signaling .
- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers, such as breast, lung, prostate, bladder, and liver cancer .
- Inhibition of FGFR-dependent pathways can impede cancer initiation, progression, and resistance to therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(14-6-1-2-8-17-14)19-10-4-11-20-12-7-13-5-3-9-18-15(13)20/h1-3,5-9,12H,4,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVDKMPHFLDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)
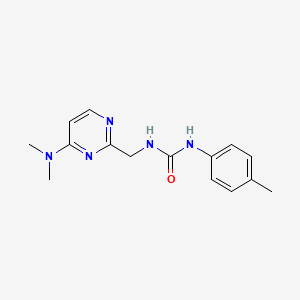
![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)
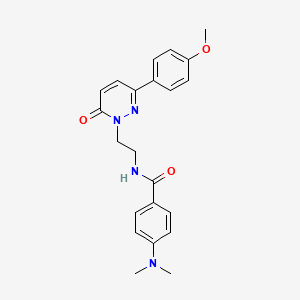

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
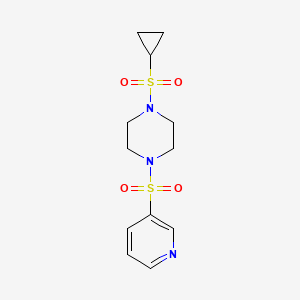
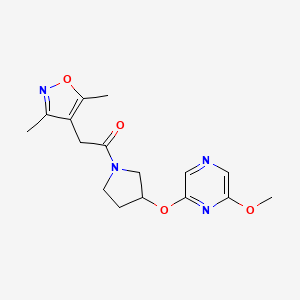
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)
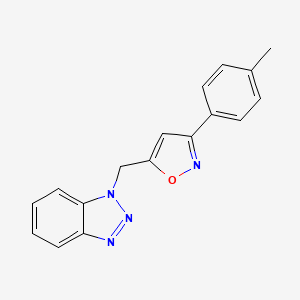

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
